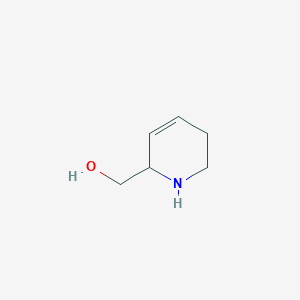

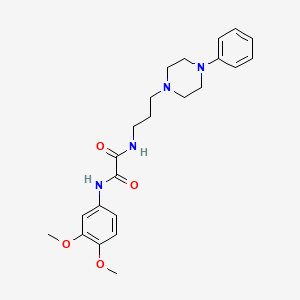

![molecular formula C13H11NO3S B2833970 Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate CAS No. 51925-43-0](/img/structure/B2833970.png)

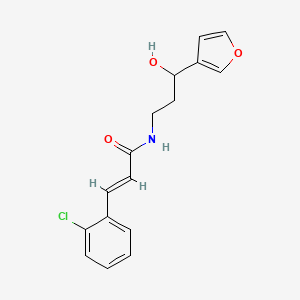

Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate” is a chemical compound with the molecular formula C13H11NO3S . It has a molecular weight of 261.3 .

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not provided in the search results . Detailed reaction mechanisms and conditions would likely be found in specialized chemical literature or databases .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, etc., are not provided in the search results . These properties can be determined through specific experimental procedures .Applications De Recherche Scientifique

Antimicrobial Activity

One study focused on the synthesis of sulfur-attached quinolines and quinoline–coumarin bisheterocycles, which includes compounds related to "Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate". These compounds demonstrated moderate to good antimicrobial activities against Gram-positive, Gram-negative bacteria, and fungal pathogens in vitro. The most active compound in the series showed no toxic effects against mouse fibroblasts (NIH 3T3) in vitro, indicating potential for further antimicrobial application without significant cytotoxicity (Paul & Muthusubramanian, 2013).

Anticancer Activity

Another research application of related compounds includes their anticancer activities. A series based on the chemoselective Michael reaction of acrylic acid with 3-phenylquinoxaline-2(1H)-thione (a parent substrate similar in reactivity to "this compound") was prepared. These compounds were tested against human HCT-116 and MCF-7 cell lines, with several derivatives showing significant antiproliferative activity. The study highlights the quinoxaline ring as a promising scaffold for developing anticancer agents (El Rayes et al., 2019).

Synthesis of Complex Bisheterocycles

The Friedlander reaction of methyl 2-[(2,4-diaryl-3-quinolyl)sulfanyl]acetate and subsequent reactions were utilized to synthesize novel sulfur-linked quinoline–coumarin bisheterocycles. This process underscores the compound's role in the formation of complex heterocyclic structures with potential for varied biological activities. The approach demonstrates the chemical versatility and reactivity of quinoline sulfanyl acetates in constructing complex molecules (Paul & Muthusubramanian, 2013).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(3-formylquinolin-2-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-17-12(16)8-18-13-10(7-15)6-9-4-2-3-5-11(9)14-13/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTIVBXKOSGFSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC2=CC=CC=C2C=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

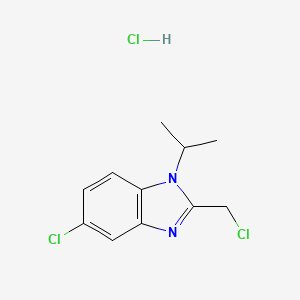

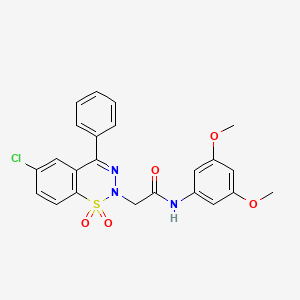

![2,2'-{1,2-Ethanediylbis[oxy-2,1-ethanediyloxy-4,1-phenylene(E)methylylidene(2E)-1-hydrazinyl-2-ylidene]}dipyridine](/img/structure/B2833891.png)

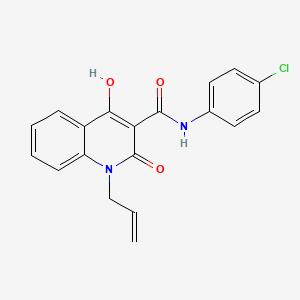

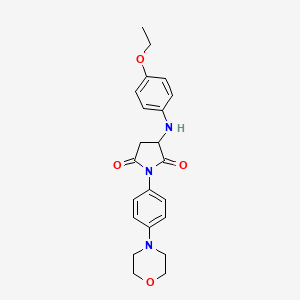

![6-[4-(2-fluorobenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B2833901.png)

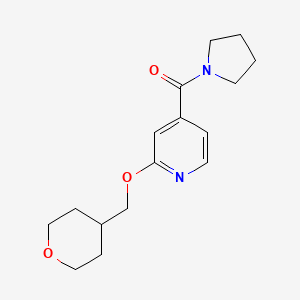

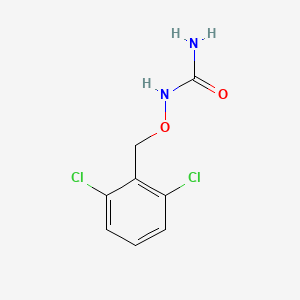

![4-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2833902.png)

![1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2833904.png)